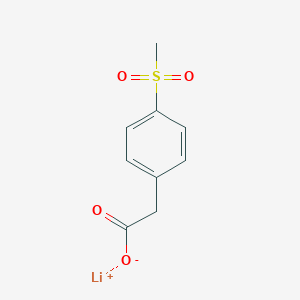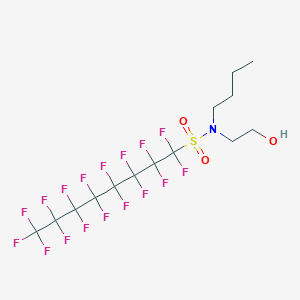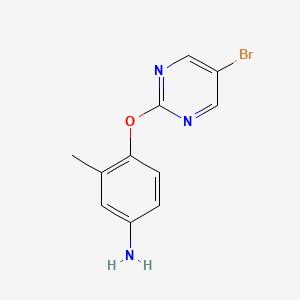
1-(2-Chlorothiophen-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorothiophen-3-yl)ethanone, also known by its chemical formula C9H7ClOS, is an organic compound. It features a thiophene ring with a chlorine atom at position 2 and a carbonyl group (C=O) attached to the adjacent carbon. This compound plays a significant role in various scientific applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes:
1-(2-Chlorothiophen-3-yl)ethanone can be synthesized through several methods:
Friedel-Crafts Acylation: In this classic reaction, thiophene reacts with acetyl chloride (CHC(O)Cl) in the presence of a Lewis acid catalyst (such as aluminum chloride, AlCl). The acylation occurs at the 2-position of the thiophene ring, resulting in the desired compound.
Thionation Followed by Chlorination: Thionation of thiophene with phosphorus pentasulfide (PS) generates the thionated intermediate. Subsequent chlorination using chlorine gas (Cl) or sulfuryl chloride (SOCl) leads to the formation of this compound.
Industrial Production:
Industrial-scale production methods for this compound are not widely documented. research laboratories often employ the synthetic routes mentioned above.
Analyse Des Réactions Chimiques
1-(2-Chlorothiophen-3-yl)ethanone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups (e.g., amines, alkoxides).
Common Reagents and Conditions: Reagents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used for reduction. Chlorination typically involves chlorine gas or sulfuryl chloride.
Applications De Recherche Scientifique
1-(2-Chlorothiophen-3-yl)ethanone finds applications in:
Medicinal Chemistry: Researchers explore its potential as a carbonic anhydrase inhibitor, a class of compounds relevant in drug development.
Organic Synthesis: It serves as a building block for more complex molecules.
Materials Science: Its unique structure contributes to the design of functional materials.
Mécanisme D'action
The exact mechanism by which 1-(2-Chlorothiophen-3-yl)ethanone exerts its effects depends on its specific application. For carbonic anhydrase inhibition, it likely interacts with the active site of the enzyme, disrupting its function.
Comparaison Avec Des Composés Similaires
While there are related compounds, the specific uniqueness of 1-(2-Chlorothiophen-3-yl)ethanone lies in its combination of a chlorothiophene ring and a carbonyl group. Similar compounds include 1-(4-chlorothien-2-yl)ethanone and other thiophene derivatives.
Propriétés
Formule moléculaire |
C6H5ClOS |
|---|---|
Poids moléculaire |
160.62 g/mol |
Nom IUPAC |
1-(2-chlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H5ClOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3 |
Clé InChI |
ZLKHBAWNFOPUOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(SC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


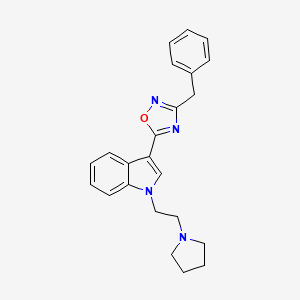
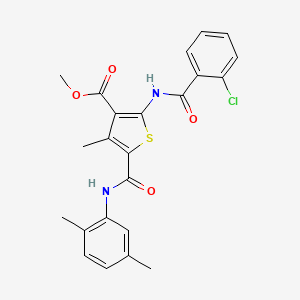

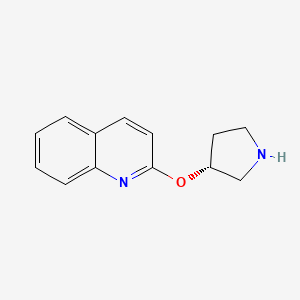
![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-(furan-2-yl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12065014.png)

